2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide
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Overview
Description
2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, which imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and acetic anhydride.
Acetylation: 4-fluoroaniline is acetylated using acetic anhydride to form N-(4-fluorophenyl)acetamide.
Amidation: N-(4-fluorophenyl)acetamide is then reacted with 4-aminophenylacetic acid to form 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}acetic acid.
Methylation: Finally, the acetic acid derivative is methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of advanced materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways: It may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide
Uniqueness
2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide is unique due to its specific structural features, such as the presence of a fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMQKNBACBJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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